Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polysubstituted Furans
Research on the synthesis of polysubstituted furans, including compounds structurally related to Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, demonstrates innovative approaches in heterocyclic chemistry. For instance, Damavandi et al. (2012) reported a novel and efficient catalyst-free, one-pot synthesis method for generating polysubstituted furans through a multicomponent reaction, showcasing the versatility of furan derivatives in organic synthesis and their potential utility in various chemical and pharmacological applications Damavandi, Sandaroos, & Pashirzad, 2012.
Novel Cyclic Dipeptidyl Ureas
Investigations into cyclic dipeptidyl ureas, featuring structural motifs related to the target compound, highlight the diversity of chemical transformations achievable with such frameworks. Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, unveiling a new class of pseudopeptidic [1,2,4]triazines. This research underscores the potential of incorporating oxadiazole and furan units into complex molecules for bioactive compound development Sañudo, Marcaccini, Basurto, & Torroba, 2006.
Conformationally Constrained Butyrophenones
Research by Raviña et al. (2000) into conformationally restricted butyrophenones, bearing structural resemblance to the cyclohexyl compound , provides insights into the molecular design of compounds with potential antipsychotic applications. Their work demonstrates the significance of the cyclohexanone structure in achieving selectivity for serotonin receptors, suggesting avenues for the design of new therapeutics Raviña et al., 2000.
Furan Applications in Organic Chemistry
Stájer et al. (2004) discussed the application of furan as a diene in the preparation of condensed 1,3-oxazines via retro-Diels−Alder reactions. This research highlights the utility of furan derivatives in constructing complex heterocyclic systems, emphasizing the role of furan units in facilitating novel organic transformations Stájer, Miklós, Kanizsai, Csende, Sillanpää, & Sohár, 2004.
Hexahydroazocine Derivatives from Piperidine
Malkova et al. (2016) described an uncommon ring expansion of piperidine into a hexahydroazocine cycle, showcasing the complexity of reactions involving piperidine derivatives similar to the target compound. Their findings illustrate the potential for generating novel heterocyclic structures through creative synthetic strategies Malkova, Polyanskii, Soldatenkov, Soldatova, Merkulova, & Khrustalev, 2016.
Properties
IUPAC Name |
cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECIDCHJIAQMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.